5-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a butoxymethyl group at the 5-position, a propyl group at the 1-position, and a sulfonyl chloride group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.
Introduction of the butoxymethyl group: The pyrazole intermediate is then reacted with butyl bromide in the presence of a base to introduce the butoxymethyl group at the 5-position.
Introduction of the propyl group: The resulting compound is further alkylated with propyl iodide to introduce the propyl group at the 1-position.
Sulfonylation: Finally, the compound is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the butoxymethyl group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions.
Major Products
Sulfonamide derivatives: Formed from nucleophilic substitution reactions.
Oxidized or reduced pyrazole derivatives: Resulting from oxidation or reduction reactions.
Sulfonic acid: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
5-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Medicinal chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Biological studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The butoxymethyl and propyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of a butoxymethyl group.
5-(ethoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with an ethoxymethyl group instead of a butoxymethyl group.
5-(propoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a propoxymethyl group instead of a butoxymethyl group.
Uniqueness
The uniqueness of 5-(butoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The butoxymethyl group provides increased lipophilicity, enhancing its ability to interact with hydrophobic pockets in proteins. The sulfonyl chloride group offers a reactive site for covalent modification of target molecules, making it a valuable tool in chemical biology and medicinal chemistry.
Properties
IUPAC Name |
5-(butoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-3-5-7-17-9-10-11(18(12,15)16)8-13-14(10)6-4-2/h8H,3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPLYCUHAUPRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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